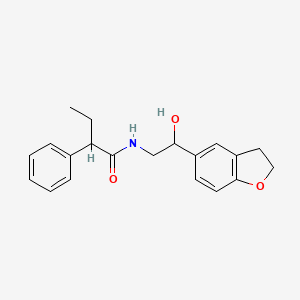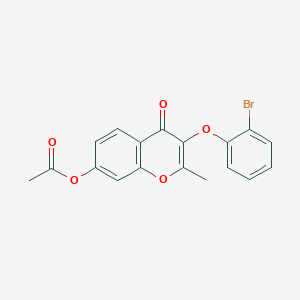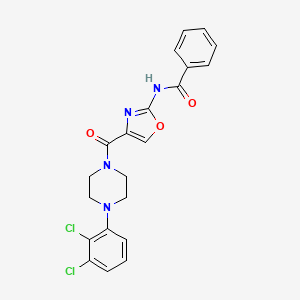![molecular formula C21H24N2O5S B2489965 (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-91-4](/img/structure/B2489965.png)
(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on benzamide derivatives, including those with complex substituents like trimethoxy and methoxyethyl groups, often focuses on their synthesis, structural analysis, and potential biological activities. These compounds are of interest due to their diverse pharmacological properties and potential as therapeutic agents.
Synthesis Analysis
Benzamide derivatives are typically synthesized through reactions involving thiazolyl and benzothiazolyl moieties. For example, compounds similar to the requested chemical have been synthesized through heterocyclization of corresponding aroylthioureas, achieved using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
Molecular Structure Analysis
Structural characterization often involves crystallographic analysis to understand the molecular conformation and intermolecular interactions. For instance, compounds with benzamide moieties have been studied for their crystal structures, revealing details about hydrogen bonding and molecular packing (Portalone, 2014).
Chemical Reactions and Properties
Chemical reactions of benzamide derivatives can include cyclization and substitution reactions, leading to the formation of various functional groups that significantly affect their chemical properties. Microwave irradiation has been used as an efficient method for the synthesis of N-substituted benzamides, providing a cleaner and faster alternative to traditional methods (Saeed, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzamide derivatives are influenced by their molecular structure. Studies have shown that the introduction of thiazol and benzothiazol moieties can lead to compounds with significant biological activity, such as antimicrobial and antiproliferative effects (Badne et al., 2011).
Wirkmechanismus
Target of action
Benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key enzymes in the treatment of Alzheimer’s disease .
Mode of action
These compounds interact with the active sites of AChE and MAO-B, inhibiting their activity. For instance, compound 4f from a study showed significant inhibitory activity against AChE and MAO-B .
Biochemical pathways
The inhibition of AChE and MAO-B can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and regulate the levels of monoamine neurotransmitters, respectively. This can help alleviate the symptoms of Alzheimer’s disease .
Result of action
The inhibition of AChE and MAO-B enzymes can lead to increased acetylcholine levels and regulated monoamine levels, potentially alleviating the symptoms of Alzheimer’s disease .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-13-6-7-15-18(10-13)29-21(23(15)8-9-25-2)22-20(24)14-11-16(26-3)19(28-5)17(12-14)27-4/h6-7,10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFQVAAJKWKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)






![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

